molecular formula C31H43N9O7 B607147 D-Lys(Z)-Pro-Arg-pNA CAS No. 108963-69-5

D-Lys(Z)-Pro-Arg-pNA

Numéro de catalogue B607147
Numéro CAS: 108963-69-5
Poids moléculaire: 653.741
Clé InChI: YWHUQKVJEWMJES-CYXNTTPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve standard peptide coupling techniques, possibly using coupling reagents like HATU or HBTU . The exact synthesis process would depend on the specific structure and sequence of the compound .


Molecular Structure Analysis

The molecular structure of “D-Lys(Z)-Pro-Arg-pNA” would be determined by the specific arrangement and bonding of its constituent amino acids and protecting groups. Without more specific information, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving “D-Lys(Z)-Pro-Arg-pNA” would depend on its specific structure and the conditions under which it’s used. It could potentially be involved in enzymatic reactions if used as a substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “D-Lys(Z)-Pro-Arg-pNA” would be determined by its specific structure. These could include properties like molecular weight, solubility, stability, and reactivity .

Applications De Recherche Scientifique

Enzyme Activity and Specificity

D-Lys(Z)-Pro-Arg-pNA and its derivatives have been extensively studied in the context of enzyme activity and specificity. For example, Kettner and Shaw (1979) discovered that peptides containing D-amino acid residues at specific positions, like D-Lys(Z)-Pro-Arg-pNA, showed increased effectiveness as affinity labels for thrombin, an enzyme involved in blood clotting (Kettner & Shaw, 1979). Additionally, Yoshimoto and Tsuru (1983) revealed that aminopeptidase M, an enzyme that breaks down peptides, showed activity towards peptides with a structure similar to D-Lys(Z)-Pro-Arg-pNA, indicating its substrate specificity (Yoshimoto & Tsuru, 1983).

Peptide Synthesis and Modification

The synthesis and modification of peptides related to D-Lys(Z)-Pro-Arg-pNA have been a focus area in several studies. Inouye and Watanabe (1977) worked on synthesizing corticotropin peptides, using a process that involved a compound structurally similar to D-Lys(Z)-Pro-Arg-pNA (Inouye & Watanabe, 1977). Kadokami et al. (1990) purified enzymes from green algae using Boc-Ala-Ala-Pro-Arg-pNA as a substrate, indicating the use of D-Lys(Z)-Pro-Arg-pNA-like peptides in the purification process of certain enzymes (Kadokami et al., 1990).

Protein-Protein Interactions and Molecular Recognition

Research has also delved into the role of peptides like D-Lys(Z)-Pro-Arg-pNA in understanding protein-protein interactions and molecular recognition processes. For instance, the study of proliferating cell nuclear antigen from Leishmania donovani showed interactions with peptides and small molecule inhibitors, shedding light on the molecular recognition mechanisms (Yadav et al., 2017). Similarly, Hamada et al. (2007) investigated the DNA binding orientations of Cu(II)-peptide complexes, which have structural similarities with D-Lys(Z)-Pro-Arg-pNA, to understand the influence of amino-terminal residue stereochemistry on DNA interactions (Hamada et al., 2007).

Safety And Hazards

The safety and hazards associated with “D-Lys(Z)-Pro-Arg-pNA” would depend on its specific structure and how it’s used. Standard safety measures for handling peptides should be followed, including avoiding inhalation and contact with skin and eyes .

Orientations Futures

The future directions for research and development involving “D-Lys(Z)-Pro-Arg-pNA” would depend on its specific structure and potential applications. It could potentially be used in research involving enzyme assays, peptide synthesis, or other areas of biochemistry and molecular biology .

Propriétés

IUPAC Name

benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHUQKVJEWMJES-ZNZIZOMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Lys(Z)-Pro-Arg-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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